molecular formula C12H15ClNO6+ B561266 [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium CAS No. 100508-61-0

[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium

Cat. No.: B561266
CAS No.: 100508-61-0
M. Wt: 304.703
InChI Key: WTBVPTRPYDMWAC-UHFFFAOYSA-N
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Description

[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromen backbone: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloro and hydroxypropoxy groups: These functional groups can be introduced through substitution reactions, where a suitable leaving group is replaced by the desired functional group.

    Formation of the oxoazanium group: This step may involve the use of specific reagents that can introduce the oxoazanium functionality under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The oxoazanium group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its bioactive properties may make it useful in the study of biological processes and pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases.

    Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    Reactive oxygen species (ROS) generation: The compound may induce the production of ROS, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium: shares structural similarities with other chromen derivatives, such as flavonoids and coumarins.

    Flavonoids: These compounds also contain a chromen backbone and exhibit a wide range of biological activities.

    Coumarins: Another class of chromen derivatives, known for their anticoagulant properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to other chromen derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

100508-61-0

Molecular Formula

C12H15ClNO6+

Molecular Weight

304.703

IUPAC Name

[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium

InChI

InChI=1S/C12H15ClNO6/c13-5-9(15)6-18-11-3-1-2-8-4-10(20-14(16)17)7-19-12(8)11/h1-3,9-10,15H,4-7H2,(H,16,17)/q+1

InChI Key

WTBVPTRPYDMWAC-UHFFFAOYSA-N

SMILES

C1C(COC2=C1C=CC=C2OCC(CCl)O)O[N+](=O)O

Origin of Product

United States

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